Dorsmanin C is a natural product identified as a promising candidate in the fight against bacterial infections. [] It belongs to a class of compounds known as prenylated flavanones and is primarily derived from the African plant Dorstenia psilurus. [] Scientific research has focused on its potent antibacterial activity, particularly against strains that exhibit multi-drug resistance, highlighting its potential for development into novel antibacterial drugs. []
Dorsmanin C is classified as a prenylated flavonoid, a subclass of flavonoids characterized by the presence of prenyl groups in their structure. It is specifically isolated from the methanol extract of Dorstenia mannii twigs, which are traditionally used in various medicinal applications. The chemical formula for dorsmanin C is .
The synthesis of dorsmanin C can be approached through both natural extraction and synthetic methods. The natural extraction involves the following steps:
In synthetic chemistry, dorsmanin C can be synthesized using one-step synthesis techniques that streamline the process for target compounds. Detailed synthetic pathways often involve prenylation reactions mediated by specific enzymes or chemical catalysts that facilitate the addition of prenyl groups to flavonoid scaffolds.
The molecular structure of dorsmanin C features a complex arrangement typical of prenylated flavonoids. Key characteristics include:
The structural formula can be represented as follows:
CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C
.Dorsmanin C is known to participate in various chemical reactions, primarily characterized by its antioxidant capabilities. Notable reactions include:
The mechanism of action of dorsmanin C primarily revolves around its antioxidant activity. It functions by:
Dorsmanin C exhibits several notable physical and chemical properties:
Dorsmanin C has promising applications across various fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1